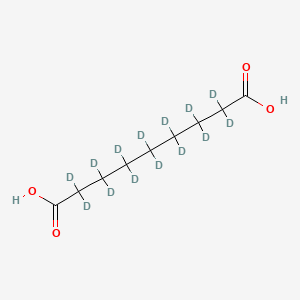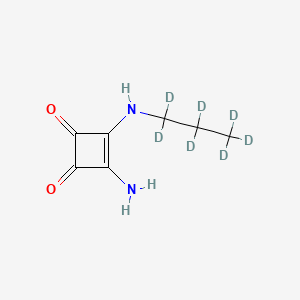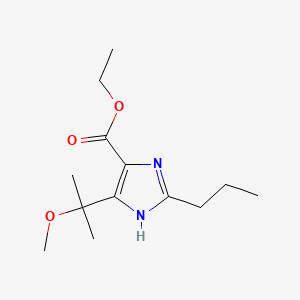
2'-Hydroxynonanophenone-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Hydroxynonanophenone-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phenol and is characterized by the presence of a hydroxyl group attached to a nonanophenone structure. The compound is labeled with carbon-13 isotopes, making it useful in various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxynonanophenone-13C6 typically involves the introduction of a hydroxyl group to a nonanophenone structure. The process may include the following steps:
Starting Material: The synthesis begins with a nonanophenone precursor.
Hydroxylation: The precursor undergoes hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled reagents or starting materials.
Industrial Production Methods
Industrial production of 2’-Hydroxynonanophenone-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to hydroxylation and isotope labeling.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and chemical purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Hydroxynonanophenone-13C6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the nonanophenone structure can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2’-Hydroxynonanophenone-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
Wirkmechanismus
The mechanism of action of 2’-Hydroxynonanophenone-13C6 involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbon-13 isotopes provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s behavior in various systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Hydroxynonanophenone: The non-labeled version of the compound, used in similar applications but without the isotopic signature.
2’-Hydroxyacetophenone: A related compound with a shorter carbon chain, used in similar research applications.
2’-Hydroxybenzophenone: Another phenol derivative with different substituents, used in UV-absorbing materials and research.
Uniqueness
2’-Hydroxynonanophenone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic studies, providing insights that are not possible with non-labeled compounds.
Eigenschaften
CAS-Nummer |
1346598-43-3 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
240.293 |
IUPAC-Name |
1-(2-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |
InChI-Schlüssel |
RNAGYCQGSMZTOH-WOZGUONDSA-N |
SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O |
Synonyme |
1-(2-Hydroxyphenyl)-1-nonanone-13C6, 2’-Hydroxy-nonanophenone-13C6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)







